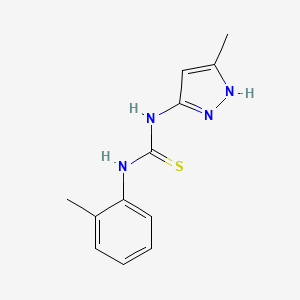![molecular formula C20H13FN2OS B5751081 N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1-naphthamide](/img/structure/B5751081.png)
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1-naphthamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1-naphthamide, also known as FSN, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. FSN belongs to the class of thiazole-containing compounds, which have been found to exhibit a wide range of biological activities, including anti-inflammatory, antibacterial, antifungal, and anticancer properties.
Mecanismo De Acción
The mechanism of action of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1-naphthamide is not fully understood, but it is believed to involve the inhibition of multiple signaling pathways that are involved in cell proliferation, inflammation, and oxidative stress. N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1-naphthamide has been found to inhibit the activity of several enzymes, including PI3K, Akt, mTOR, and NF-κB, which are all involved in these processes.
Biochemical and Physiological Effects:
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1-naphthamide has been found to exhibit a wide range of biochemical and physiological effects. In vitro studies have shown that N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1-naphthamide inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1-naphthamide has also been found to inhibit the production of pro-inflammatory cytokines and to reduce oxidative stress in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1-naphthamide is its potent anticancer activity against a wide range of cancer cell lines. N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1-naphthamide has also been found to exhibit anti-inflammatory and neuroprotective properties, which make it a promising candidate for the treatment of neurodegenerative diseases. However, one of the limitations of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1-naphthamide is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research on N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1-naphthamide. One of the most promising directions is the development of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1-naphthamide-based drugs for the treatment of cancer and neurodegenerative diseases. Another direction is the optimization of the synthesis method to increase the yield and purity of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1-naphthamide. Finally, further studies are needed to fully understand the mechanism of action of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1-naphthamide and to identify potential side effects and toxicity.
Métodos De Síntesis
The synthesis of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1-naphthamide involves a multi-step process that starts with the reaction of 4-fluoroaniline and 2-bromoacetyl bromide to form 4-fluoro-N-(2-bromoacetyl)aniline. This intermediate is then reacted with thioacetamide to form 4-fluoro-N-(2-thioxo-1,3-thiazolidin-4-yl)aniline. Finally, this compound is reacted with 1-naphthoic acid to yield N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1-naphthamide. The overall yield of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1-naphthamide is around 45%, and the purity of the compound can be increased by recrystallization.
Aplicaciones Científicas De Investigación
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1-naphthamide has been extensively studied for its potential therapeutic applications. One of the most promising applications of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1-naphthamide is in the treatment of cancer. Several studies have shown that N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1-naphthamide exhibits potent anticancer activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1-naphthamide has been found to induce cell cycle arrest and apoptosis in cancer cells by targeting multiple signaling pathways, including the PI3K/Akt/mTOR pathway, the MAPK/ERK pathway, and the NF-κB pathway.
In addition to its anticancer activity, N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1-naphthamide has also been found to exhibit anti-inflammatory and neuroprotective properties. N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1-naphthamide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce oxidative stress in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13FN2OS/c21-15-10-8-14(9-11-15)18-12-25-20(22-18)23-19(24)17-7-3-5-13-4-1-2-6-16(13)17/h1-12H,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSMQSTGOFFLCCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[benzyl(2-thienylmethyl)amino]ethanol](/img/structure/B5750999.png)

![isopropyl {[4-methyl-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5751025.png)


![2-{4-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-1-piperazinyl}pyrimidine](/img/structure/B5751041.png)
![1-{[(4-chlorobenzyl)thio]acetyl}-4-methylpiperidine](/img/structure/B5751050.png)
![2-[(4-fluorobenzyl)sulfonyl]-N-(4-fluorophenyl)acetamide](/img/structure/B5751057.png)
![3,4-dimethyl-7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5751065.png)
![N-[1-(4-tert-butylbenzyl)-1H-benzimidazol-2-yl]propanamide](/img/structure/B5751070.png)
![2-[(4-methylbenzoyl)amino]-N-4-pyridinylbenzamide](/img/structure/B5751082.png)

![2-ethoxy-4-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol](/img/structure/B5751094.png)
